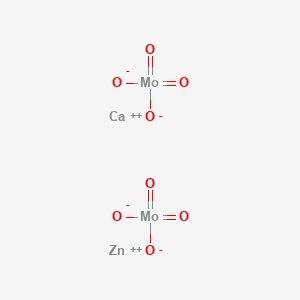

Calcium ZINC molydbate)

Description

Significance of Ternary Molybdates in Advanced Materials Science

Ternary molybdates are compounds that include two different cations in addition to the molybdate (B1676688) anion. This composition allows for a vast range of chemical and structural diversity, making them crucial in materials science. chimicatechnoacta.ruchimicatechnoacta.ru The search for new functional materials is a significant task in modern materials science, and compounds based on double and triple molybdates show great promise. chimicatechnoacta.ru Their applications are extensive and include roles as catalysts, corrosion inhibitors, and luminescent materials. wikipedia.orgevitachem.com For instance, certain ternary molybdates exhibit high ionic conductivity, making them suitable for applications in solid-state electrolytes. chimicatechnoacta.ruresearchgate.netacs.org Others possess unique optical properties, finding use in phosphors for solid-state lighting and scintillators for detecting rare events in physics. researchgate.netresearchgate.net The ability to tailor their properties through compositional and structural modifications makes ternary molybdates a fertile ground for the development of new technologies.

Historical Perspective of Calcium Zinc Molybdate Research

The history of molybdenum compounds dates back to the late 18th century when Swedish scientist Carl Wilhelm Scheele identified molybdenite as a sulfide (B99878) of a new element. imoa.info However, the focused study of ternary molybdates like calcium zinc molybdate is a more recent development, driven by the technological demands of the 20th and 21st centuries. Initially, research on molybdates was centered on their use as pigments and in analytical chemistry. wikipedia.org

The development of calcium zinc molybdate is closely tied to the need for effective and less toxic industrial additives. Its application as a corrosion inhibitor and a flame retardant in polymers and textiles marked a significant step in its research trajectory. evitachem.comnih.gov Early research would have focused on empirical studies of its efficacy in these roles. As analytical techniques advanced, so did the depth of research into calcium zinc molybdate. Scientists began to explore its synthesis methods, moving from simple solid-state reactions to more controlled precipitation and sonochemical processes to obtain nanoparticles with specific properties. evitachem.comworldscientific.com The latter half of the 20th century and the beginning of the 21st century have seen a shift towards understanding the fundamental structure-property relationships in ternary molybdates, including calcium zinc molybdate, to unlock new applications in electronics and photonics.

Scope and Research Imperatives for Calcium Zinc Molybdate

Current research on calcium zinc molybdate is expanding beyond its traditional applications. While its role as a corrosion inhibitor and flame retardant is well-established, there is a growing interest in its potential as a functional material in other advanced applications. evitachem.comnih.gov One of the key research imperatives is the detailed characterization of its physical and chemical properties, which, according to some studies, remains limited. nih.gov

A significant area of future research lies in the exploration of the luminescent properties of calcium zinc molybdate. While related compounds like calcium molybdate and zinc molybdate are known for their photoluminescence, dedicated studies on CaZn(MoO₄)₂ are necessary to ascertain its potential as a phosphor material for applications such as white light-emitting diodes (W-LEDs). researchgate.netresearchgate.net The synthesis of nanostructured calcium zinc molybdate is another critical research direction. worldscientific.com Creating nanoparticles with controlled size and morphology, for instance through sonochemical methods, could enhance its performance in existing applications and open doors to new ones, potentially in catalysis or as a component in advanced composites. worldscientific.com Furthermore, a deeper understanding of its crystal structure and how it influences its properties is essential for designing materials with tailored functionalities.

Detailed Research Findings

Synthesis Methods

Several methods have been developed for the synthesis of calcium zinc molybdate, each offering different advantages in terms of particle size, morphology, and purity.

| Synthesis Method | Description | Key Parameters | Reference |

| Direct Precipitation | Involves mixing aqueous solutions of calcium nitrate (B79036) and zinc sulfate (B86663) with ammonium (B1175870) molybdate under controlled conditions. The resulting precipitate is then filtered, washed, and dried. | pH, temperature, reactant ratios | evitachem.com |

| Solid-State Reaction | Powdered forms of calcium molybdate and zinc oxide are mixed and heated at high temperatures (around 600 °C) to facilitate the formation of the compound through solid-state diffusion. | Temperature, reaction time | evitachem.com |

| Sonochemical Process | Utilizes ultrasound to induce cavitation in a solution of precursors like calcium chloride and sodium zinc molybdate. This method can produce nanoparticles with a nearly cubic shape due to rapid nucleation. | pH, time, use of emulsifying agents (or lack thereof) | worldscientific.com |

Structural and Physicochemical Properties

The properties of calcium zinc molybdate are dictated by its chemical composition and crystal structure.

| Property | Value/Description | Reference |

| Molecular Formula | CaZn(MoO₄)₂ | evitachem.com |

| Molecular Weight | Approximately 425.4 g/mol | - |

| Crystal System | Can be tetragonal or orthorhombic depending on the synthesis conditions. | evitachem.com |

| Coordination Geometry | Typically features tetrahedral coordination around the molybdenum center, while zinc ions exhibit octahedral coordination. | evitachem.com |

Applications and Mechanisms

Calcium zinc molybdate's primary established applications are as a corrosion inhibitor and a flame retardant.

| Application | Mechanism of Action | Reference |

| Corrosion Inhibition | Adsorbs onto metal surfaces, forming a protective barrier. It promotes the formation of stable oxide layers and can replace more reactive ions on the metal surface through ion exchange. | evitachem.com |

| Flame Retardancy | Used in cellulosic materials and polymers. It acts as a smoke suppressant. | nih.gov |

Properties

CAS No. |

59786-91-3 |

|---|---|

Molecular Formula |

CaMo2O8Zn |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

calcium;zinc;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Ca.2Mo.8O.Zn/q+2;;;;;;;4*-1;+2 |

InChI Key |

UGSQHDFPQJHGOE-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Ca+2].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Calcium Zinc Molybdate

Solution-Phase Synthesis Routes

Solution-phase methods involve the reaction of precursors in a liquid medium, offering excellent mixing and often milder reaction conditions compared to solid-state pathways.

Co-precipitation Techniques

Co-precipitation is a widely utilized method for synthesizing molybdates due to its simplicity, scalability, and low energy requirements. youtube.com This technique involves dissolving precursor salts in a solvent and then inducing precipitation to form the desired compound.

A notable direct precipitation method for Calcium Zinc Molybdate (B1676688) involves mixing aqueous solutions of calcium nitrate (B79036) and zinc sulfate (B86663) with ammonium (B1175870) molybdate under controlled pH and temperature conditions. researchgate.net The resulting precipitate is then filtered, washed to remove byproducts, and dried to yield the final product. researchgate.net Variations of this technique are common for related molybdate compounds. For instance, zinc molybdate nanoparticles have been synthesized using zinc chloride and sodium molybdate as precursors. dntb.gov.ua Another approach demonstrates the synthesis of calcium molybdate nanoparticles from phosphogypsum (a source of calcium sulfate) and sodium molybdate in a single step at room temperature. youtube.com

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are powerful techniques for producing crystalline materials from solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. nih.gov The primary difference is that hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs non-aqueous solvents. wikipedia.org These methods allow for precise control over the size, shape, and crystallinity of the resulting particles.

While specific literature detailing the hydrothermal or solvothermal synthesis of the ternary Calcium Zinc Molybdate compound is limited, these methods are extensively used for its constituent binary molybdates. For example, α-ZnMoO₄ nanoparticles have been successfully prepared via facile hydrothermal methods. researchgate.net In such a synthesis, reaction time is a key parameter, influencing the morphology of the final product, which can range from cubic to plate-like structures. researchgate.net Another study on zinc molybdate demonstrated that increasing monomer concentrations in a hydrothermal route could shift the product from a monoclinic phase (ZnMoO₄) to a triclinic, hydrated phase (ZnMoO₄·0.8H₂O). researchgate.net These examples highlight the potential of hydrothermal and solvothermal routes for controllably synthesizing complex molybdate structures like Calcium Zinc Molybdate.

Sonochemical Synthesis Approaches

Sonochemical synthesis utilizes the energy of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to drive chemical reactions. This method has been effectively applied to produce Calcium Zinc Molybdate (CZM) nanoparticles. worldscientific.com The process involves using precursors such as calcium chloride and sodium zinc molybdate in an aqueous solution. mdpi.com

The application of ultrasound provides significant advantages over conventional mixing methods. The intense local heating and pressure changes caused by cavitation lead to an improved solute transfer rate, rapid nucleation, and the formation of a large number of nuclei. wikipedia.orgworldscientific.com This results in a significant reduction in particle size and the formation of nearly cubic-shaped nanoparticles. wikipedia.orgmdpi.com Furthermore, the sonochemical process is considerably faster than conventional precipitation. mdpi.com

Table 1: Comparison of Conventional vs. Sonochemical Synthesis of CZM Nanoparticles

This table is generated based on findings reported in scientific literature. mdpi.com

Other Wet Chemical Routes

Other wet chemical methods, such as sol-gel and combustion synthesis, are also employed for producing molybdate compounds, although their application is more commonly documented for the binary constituents of Calcium Zinc Molybdate.

The sol-gel method involves the transition of a solution (sol) into a gel-like network containing the precursors. This gel is then dried and calcined to produce the final material. Aqueous sol-gel routes using tartaric acid as a complexing agent have been used to prepare precursor gels for calcium molybdate and other related compounds. akjournals.com The final crystalline powellite structure of CaMoO₄ can be formed at calcination temperatures as low as 650 °C. akjournals.com

Solution combustion synthesis (SCS) is a rapid and energy-efficient technique where a solution of metal nitrates (oxidizers) and a fuel (e.g., urea (B33335), glycine, agar) is heated until it auto-ignites. The exothermic reaction produces a voluminous, often nanocrystalline, powder. youtube.commdpi.com This method has been used to synthesize calcium molybdate at temperatures of 300 °C and 500 °C, using calcium nitrate, ammonium molybdate, and urea as fuel. rsc.org The crystallinity of the resulting CaMoO₄ was found to increase with higher synthesis temperatures. rsc.org

Solid-State Reaction Pathways

Solid-state reaction, or the ceramic method, is a traditional and straightforward approach for synthesizing multicomponent oxides. This pathway involves intimately mixing powdered precursors and heating them at high temperatures for extended periods to allow for diffusion and reaction in the solid state. researchgate.net

For the synthesis of Calcium Zinc Molybdate, this technique typically involves mixing powdered forms of calcium molybdate (CaMoO₄) and zinc oxide (ZnO) and calcining the mixture at elevated temperatures, often around 600 °C. researchgate.net An alternative set of precursors includes molybdenum trioxide (MoO₃), calcium carbonate (CaCO₃), and zinc oxide. This mixture requires calcination at approximately 550 °C for 8 hours, though it has been noted that this specific route may not yield a single, pure phase of Calcium Zinc Molybdate. youtube.com The high temperatures required for solid-state reactions promote the formation of highly crystalline products. researchgate.net

Thermal Decomposition Precursor Routes

This method involves the synthesis of an intermediate precursor compound which is subsequently heated (calcined) to decompose it into the desired final product. The nature of the precursor can significantly influence the characteristics of the final material.

While not widely reported specifically for Calcium Zinc Molybdate, this route is well-established for related compounds like zinc molybdate. One such process involves first preparing a zinc-molybdenum-oxalate complex by grinding together zinc nitrate, ammonium molybdate, and an excess of oxalic acid, and heating it to 160 °C. nih.govnih.gov This oxalate (B1200264) precursor is then subjected to thermal decomposition at a controlled temperature, such as 500 °C, to yield α-ZnMoO₄ nanoparticles. nih.govnih.gov Thermogravimetric analysis (TGA) is crucial in this method to determine the precise decomposition temperature of the precursor. nih.gov The thermal decomposition of a precursor can lead to phase transformations; for instance, analysis of zinc molybdate nanoparticles has shown a phase transformation occurring at around 520°C. nih.gov

Table of Mentioned Chemical Compounds

Control of Morphology and Nanostructure in Synthesis

The deliberate control over the morphology and nanostructure of Calcium Zinc Molybdate (CZM) during its synthesis is a key area of research. The physical form of the particles, from their size and shape to their assembly into more complex structures, dictates their surface area, reactivity, and ultimately their performance in specific applications. Methodologies such as sonochemical processing, precipitation, and hydrothermal synthesis are employed to guide the formation of these structures. worldscientific.comresearchgate.net

Influence of Reaction Parameters on Particle Morphology

The final morphology of Calcium Zinc Molybdate particles is highly sensitive to the conditions under which they are synthesized. Key reaction parameters such as the synthesis method, pH, temperature, reactant concentrations, and the presence of surfactants are manipulated to control the nucleation and growth of the crystals, thereby determining their final size and shape. researchgate.netevitachem.comresearchgate.net

Several synthesis routes are available, including direct precipitation, solid-state reactions, and sonochemical methods. worldscientific.comevitachem.com The sonochemical process, for instance, utilizes ultrasonic cavitation to create localized hot spots with high pressure and temperature, leading to a rapid nucleation rate and improved solute transfer. worldscientific.comworldscientific.com This method has been shown to be effective in producing nearly cubic CZM nanoparticles, demonstrating a significant reduction in particle size compared to conventional mixing techniques. worldscientific.com

The pH of the reaction medium plays a critical role in the morphology of related molybdate compounds, influencing both phase preference and particle shape. bohrium.comrsc.org Similarly, temperature and the ratio of reactants are crucial variables that affect the yield and purity of the final product. evitachem.com The use of surfactants or additives is another powerful tool for morphological control. researchgate.net These molecules can selectively adsorb onto different crystal faces, inhibiting or promoting growth in specific directions to yield morphologies such as rods, flowers, or spheres. researchgate.net For example, in the synthesis of zinc molybdate nanostructures, surfactants like sodium dodecyl sulfate (SDS), polyethylene (B3416737) glycol (PEG), and cetyltrimethylammonium bromide (CTAB) have been used to produce rod-like morphologies. researchgate.net

Table 1: Influence of Reaction Parameters on Molybdate Particle Morphology

| Parameter | Effect on Morphology | Compound Example | Source(s) |

| Synthesis Method | Sonochemical processing leads to smaller, nearly cubic nanoparticles due to rapid nucleation and improved solute transfer. | Calcium Zinc Molybdate | worldscientific.comworldscientific.com |

| Solid-state reactions involve high temperatures (e.g., 600 °C) to form the compound through solid-state diffusion. evitachem.com | Calcium Zinc Molybdate | evitachem.com | |

| pH | Can influence phase preference and morphology; crucial for controlling nucleation and growth. | NaLn(MoO₄)₂ | bohrium.comrsc.org |

| Temperature | Affects reaction rate, crystal phase, and particle size. Higher temperatures can lead to different crystal structures. | Zinc Molybdate | researchgate.net |

| Reactant Concentration | Higher concentrations can lead to faster reaction times and influence the resulting crystal phase and morphology. | Zinc Molybdate | researchgate.net |

| Surfactants/Additives | Additives like Citric Acid, PEG, and CTAB can control morphology, leading to structures like nanorods, flowers, and spindles. | Zinc Molybdate, Calcium Molybdate | researchgate.netresearchgate.netresearchgate.net |

Nanostructure Engineering for Specific Applications

The engineering of specific nanostructures of Calcium Zinc Molybdate is driven by the demand for materials with enhanced properties for targeted applications. By tailoring the nanoscale architecture, properties such as catalytic activity, surface area, and electrochemical performance can be significantly improved.

For instance, the synthesis of Calcium Zinc Molybdate as nanoparticles is of particular interest. worldscientific.com Nanoparticles offer a high surface-area-to-volume ratio, which is advantageous in applications like catalysis and as anticorrosion pigments in coatings. worldscientific.comworldscientific.com The sonochemical method is a prominent technique for producing CZM nanoparticles with a controlled, near-cubic shape. worldscientific.comworldscientific.com These eco-friendly nanopigments are considered alternatives to toxic, chromium-based anticorrosion agents. worldscientific.com

While specific research into diverse nanostructures of CZM is emerging, extensive work on related molybdate compounds provides insight into the potential for nanostructure engineering. For example, one-dimensional (1D) nanostructures like nanofibers of nickel molybdate have been fabricated for supercapacitor applications, demonstrating high specific capacitance and excellent cycling stability due to enhanced charge transfer and ion diffusion. nih.gov Similarly, dumbbell and spindle-like microstructures of calcium molybdate have been developed for use as efficient electrocatalysts in hydrogen evolution reactions. researchgate.net The engineering of core-shell microspheres of cadmium molybdate has been shown to yield excellent photocatalytic activity for degrading organic pollutants. acs.org These examples highlight the vast potential for engineering Calcium Zinc Molybdate nanostructures for advanced applications in energy storage, catalysis, and environmental remediation. researchgate.netnih.govmdpi.com

Table 2: Engineered Nanostructures and Their Applications

| Nanostructure | Compound | Engineered By | Potential Application | Source(s) |

| Nanoparticles (Cubic) | Calcium Zinc Molybdate | Sonochemical Process | Anticorrosion Pigments, Catalysis | worldscientific.comworldscientific.com |

| Nanorods | Zinc Molybdate | Precipitation with Surfactants | Photocatalysis | researchgate.net |

| Nanofibers (1D) | Nickel Molybdate | Electrospinning | Supercapacitors | nih.gov |

| Dumbbell/Spindle-like | Calcium Molybdate | Co-precipitation with PEG | Electrocatalysis (Hydrogen Evolution) | researchgate.net |

| Core-Shell Microspheres | Cadmium Molybdate | Room Temperature Synthesis with SDS | Photocatalysis | acs.org |

Advanced Structural and Spectroscopic Characterization of Calcium Zinc Molybdate

X-ray Diffraction (XRD) Analysis for Phase Purity and Crystallinity

X-ray Diffraction (XRD) is a fundamental technique used to determine the phase composition and crystalline integrity of materials. In the study of complex molybdates, XRD patterns are compared against standard reference data, such as the JCPDS (Joint Committee on Powder Diffraction Standards) database, to confirm the synthesis of the desired crystalline phase. For instance, the XRD pattern for α-ZnMoO₄ is matched with JCPDS file #35-0765, confirming its triclinic structure. mdpi.com Similarly, Calcium Molybdate (B1676688) (CaMoO₄) is identified by its tetragonal structure, with patterns corresponding to ICSD-62219. tudelft.nl The absence of extraneous peaks in the diffraction pattern is a strong indicator of high phase purity, while sharp, well-defined peaks suggest a high degree of crystallinity. tudelft.nlccp14.ac.uk

Rietveld Refinement for Structural Parameters

Rietveld refinement is a powerful analytical method applied to powder XRD data to refine the crystal structure parameters of a material. mdpi.com This process involves fitting a calculated diffraction pattern, based on a known structural model, to the entire measured experimental pattern until the best possible fit is achieved. vt.eduscirp.org Through this refinement, precise lattice parameters (a, b, c, α, β, γ), atomic positions, and other structural details can be determined. For example, Rietveld analysis has been used to confirm the tetragonal tungsten bronze (TTB) structure of certain complex niobates. mdpi.com In the case of α-ZnMoO₄, which crystallizes in the P-1 space group, the lattice parameters have been determined with high precision. mdpi.com

Below is a table of representative structural parameters for related molybdate compounds, as determined by diffraction methods.

| Compound | Crystal System | Space Group | Lattice Parameters |

| α-Zinc Molybdate (α-ZnMoO₄) | Triclinic | P-1 | a = 8.3678 Å, b = 9.6916 Å, c = 6.9643 Å, α = 106.87°, β = 101.72°, γ = 96.73° mdpi.com |

| β-Zinc Molybdate (β-ZnMoO₄) | Monoclinic | C2/m | a = 9.4543 Å, b = 6.3492 Å, c = 7.6453 Å, β = 115.89° researchgate.net |

| Calcium Molybdate (CaMoO₄) | Tetragonal | I4₁/a | a = 5.22 Å, c = 11.42 Å tudelft.nl |

This data is based on individual Calcium Molybdate and Zinc Molybdate compounds to illustrate the parameters typically determined for this class of materials.

Crystallite Size Determination

The average size of the crystallites within a polycrystalline sample can be estimated from the broadening of XRD peaks using the Scherrer equation. researchgate.netupi.eduyoutube.com This equation relates the crystallite size (D) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of a diffraction peak (β). youtube.comyoutube.com The formula is given by:

D = (K * λ) / (β * cos(θ))

Where K is the dimensionless shape factor, typically assigned a value of ~0.9. youtube.com This analysis has been applied to zinc molybdate nanoparticles, with studies reporting calculated crystallite sizes of 24 nm mdpi.com and 24.9 nm. nih.gov It is important to note that peak broadening can also be influenced by lattice strain, and more advanced methods may be required to separate these effects.

| Compound | Peak Position (2θ) | FWHM (β) | Calculated Crystallite Size (D) |

| α-Zinc Molybdate | 24.18° | - | 24 nm mdpi.com |

| Zinc Molybdate | - | - | 24.9 nm nih.gov |

Electron Microscopy Techniques

Electron microscopy provides direct visualization of the material's microstructure, offering information that is complementary to the crystallographic data obtained from XRD.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of the synthesized particles. mdpi.com SEM images reveal details about the shape, size distribution, and state of agglomeration of the particles. For example, SEM studies on Calcium Molybdate have shown the formation of mesocrystals, which are ordered superstructures of individual nanocrystals approximately 100 nm in size, forming larger structures of about 2 μm. tudelft.nl In other studies, Zinc Molybdate nanoparticles have been observed to have disc-like shapes. nih.govsemanticscholar.org

Transmission Electron Microscopy (TEM) for Nanostructure and Electron Diffraction (SAED)

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the detailed examination of the internal nanostructure of the material. mdpi.com TEM analysis can confirm the size and shape of primary nanoparticles and reveal features such as crystal defects. For α-ZnMoO₄, TEM micrographs have shown spherical particles with sizes ranging from 70 to 100 nm. mdpi.com

Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crystallographic information from a localized area of the sample. A SAED pattern consists of spots or rings, which correspond to the diffraction of the electron beam by the crystal lattice planes. Sharp, bright spots in a SAED pattern are indicative of a single-crystalline structure, confirming the high degree of crystallinity within an individual nanoparticle. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the atoms within the crystal lattice. These techniques are particularly sensitive to the local structure and bonding environments, such as the [MoO₄]²⁻ tetrahedral units in molybdate compounds. jmaterenvironsci.com The spectra provide a characteristic fingerprint of the compound. For non-centrosymmetric crystal structures, the same vibrational modes can be active in both Infrared and Raman spectra. jmaterenvironsci.com In studies of Calcium Molybdate, polarized infrared reflection spectra have been used to identify the specific phonon modes corresponding to vibrations parallel and perpendicular to the crystal's c-axis. aps.org These analyses help to assign specific absorption bands to the stretching and bending vibrations of the Mo-O bonds within the molybdate tetrahedra. jmaterenvironsci.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of calcium zinc molybdate is utilized to identify the vibrational modes of the compound, particularly the internal vibrations of the molybdate ([MoO₄]²⁻) tetrahedral units. The FTIR spectrum of zinc molybdate typically shows strong absorption bands in the range of 743–895 cm⁻¹, which are attributed to the prominent stretching modes of the Mo–O bonds within the [MoO₄]²⁻ tetrahedra. researchgate.net

In studies of zinc molybdate, characteristic peaks can be observed that confirm the presence of specific functional groups. For instance, analysis of zinc molybdate synthesized from an oxalate (B1200264) precursor revealed bands at 1734 cm⁻¹ and 1678 cm⁻¹ corresponding to the C=O vibration of the oxalate group, and at 1403 cm⁻¹ for the C–O stretch. nih.gov Additional bands at 1322 and 1367 cm⁻¹ are assigned to δ(OCO) and υ(C–O) respectively. nih.gov

For calcium-containing complexes, a significant IR band was observed at a wavelength of 1565 cm⁻¹, indicating a vibrational mode for the C=N group of 2,2-bipyridine, suggesting coordination to the metal center. researchgate.net The analysis of FTIR spectra helps in confirming the molecular structure and the coordination environment of the metal ions in calcium zinc molybdate. The precise positions and intensities of the absorption bands are sensitive to the local symmetry of the molybdate ions and the nature of the cations.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 743–895 | Mo–O stretching in [MoO₄]²⁻ | researchgate.net |

| 1734, 1678 | C=O vibration (oxalate group) | nih.gov |

| 1565 | C=N vibration (2,2-bipyridine ligand) | researchgate.net |

| 1403 | C–O stretch (oxalate group) | nih.gov |

| 1367 | υ(C–O) (oxalate group) | nih.gov |

| 1322 | δ(OCO) (oxalate group) | nih.gov |

Raman Spectroscopy for Lattice Dynamics

Raman spectroscopy is a powerful non-destructive technique for investigating the lattice dynamics of calcium zinc molybdate. It provides information about the vibrational modes of the crystal lattice, which are sensitive to the crystal structure, symmetry, and bonding. In molybdate compounds, the Raman spectra are typically dominated by the internal vibrational modes of the [MoO₄]²⁻ tetrahedral units.

For calcium molybdate (CaMoO₄), the prominent stretching bands of the [MoO₄]²⁻ tetrahedrons are observed at 879.59 cm⁻¹. researchgate.net In zinc molybdate (ZnMoO₄), which has a triclinic structure, a more complex Raman spectrum is expected due to its low symmetry. The internal modes of the MoO₄ tetrahedra are designated as ν1(A1), ν2(E), ν3(F2), and ν4(F2). jmaterenvironsci.com In the triclinic phase of ZnMoO₄, these modes can split into multiple components. For example, the symmetric stretching mode ν1(A1) has been observed at 965, 940, 918, and 889 cm⁻¹. jmaterenvironsci.com

High-pressure Raman spectroscopy studies on ZnMoO₄ have revealed structural phase transitions. nih.gov A first-order phase transition was observed at around 1.05 GPa, with further transformations occurring at approximately 2.9 GPa and 4.77 GPa, indicating significant changes in the crystal symmetry. nih.gov These studies, combined with lattice dynamics calculations, allow for the assignment of the observed Raman modes to specific atomic motions and provide insights into the structural stability of the material under pressure. nih.gov

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| CaMoO₄ | 879.59 | Mo–O stretching in [MoO₄]²⁻ | researchgate.net |

| ZnMoO₄ | 965, 940, 918, 889 | ν1(A1) symmetric stretching | jmaterenvironsci.com |

Other Spectroscopic Characterization Methods

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within calcium zinc molybdate. The absorption of UV or visible light excites electrons from lower to higher energy levels. In molybdates, the broad absorption in the UV region is primarily attributed to charge transfer transitions from oxygen 2p orbitals to molybdenum 4d orbitals within the [MoO₄]²⁻ complex. researchgate.net

For calcium molybdate, the optical band gap has been determined to be approximately 3.96 eV. researchgate.net The absorption spectrum of zinc molybdate also shows a broad band in the UV region, which is a fundamental characteristic of molybdates. researchgate.net The position of the absorption edge and the calculated band gap can be influenced by factors such as synthesis temperature, reaction time, and the presence of defects or impurities in the crystal lattice. researchgate.net These factors can alter the electronic structure and the energy required for electronic transitions.

Charge transfer transitions are common in transition metal complexes and involve the movement of an electron between the metal and the ligand. libretexts.org In the case of molybdates, this is typically a ligand-to-metal charge transfer (LMCT) from the oxygen ligands to the molybdenum center.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| CaMoO₄ | Optical Band Gap (Egap) | 3.96 eV | researchgate.net |

| ZnMoO₄ | Absorption Region | Broad band in UV region | researchgate.net |

Photoluminescence (PL) Spectroscopy for Optical Emission Properties

Photoluminescence (PL) spectroscopy is a key technique for investigating the optical emission properties of calcium zinc molybdate. This material often exhibits intrinsic luminescence originating from the [MoO₄]²⁻ complex. When excited with UV light, an electron is promoted to an excited state, and its subsequent relaxation to the ground state can result in the emission of a photon.

The photoluminescence emission of pure calcium molybdate (CaMoO₄) is typically observed as a broad band in the blue-green region of the visible spectrum, with a peak around 477 nm. researchgate.net This emission is attributed to the annihilation of a self-trapped exciton (B1674681) within the [MoO₄]²⁻ excited complex. researchgate.net The exact emission wavelength and intensity can be influenced by the crystal structure, particle size, and the presence of defects. unesp.brresearchgate.net For instance, greenish-blue PL emission has been associated with slightly distorted [MoO₄] tetrahedra, while red emission can be linked to long- and medium-range disorder. unesp.br

Doping calcium zinc molybdate with rare-earth ions, such as Eu³⁺ or Tb³⁺, can introduce new emission centers and modify the luminescence properties. For example, Eu³⁺-doped CaMoO₄ can exhibit strong red emission around 615 nm, corresponding to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. scirp.org Similarly, Tb³⁺ doping can lead to characteristic green emission peaks. mdpi.com The host lattice absorbs the excitation energy and efficiently transfers it to the dopant ions, which then emit at their characteristic wavelengths.

| Material | Excitation Wavelength (nm) | Emission Peak (nm) | Attribution | Reference |

|---|---|---|---|---|

| CaMoO₄ | - | 477 | Self-trapped exciton in [MoO₄]²⁻ | researchgate.net |

| CaMoO₄:Eu³⁺ | 258 | 615 | ⁵D₀ → ⁷F₂ transition of Eu³⁺ | scirp.org |

| CaMoO₄:Tb³⁺ | 288 | 544 | ⁵D₄ → ⁷F₅ transition of Tb³⁺ | mdpi.com |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is valuable for determining the thermal stability and decomposition behavior of calcium zinc molybdate.

The TGA curve provides information about mass loss events, which can be associated with processes such as dehydration, decomposition, or oxidation. tainstruments.comlibretexts.org For instance, a TGA of zinc molybdate synthesized from an oxalate precursor would show mass loss steps corresponding to the removal of water of hydration and the decomposition of the oxalate group. nih.gov In the case of calcium oxalate monohydrate, a well-studied example, decomposition occurs in three distinct steps: the release of water, followed by carbon monoxide, and finally carbon dioxide. umw.edu.pl

By analyzing the temperature at which mass loss occurs and the magnitude of the mass change, the thermal stability of the material can be assessed. The derivative of the TGA curve (DTG) can be used to more accurately identify the temperatures of maximum decomposition rate. libretexts.org For molybdates, TGA can also reveal information about phase transitions that are accompanied by a change in mass, such as the sublimation of molybdenum trioxide at high temperatures.

A study on the thermal degradation of PVC/CPE blends stabilized with a Ca/Zn stabilizer was conducted using TGA in an inert atmosphere, demonstrating the application of this technique in evaluating the thermal stability of polymer composites containing calcium and zinc compounds. researchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) has been employed to investigate the thermal properties of Calcium Zinc Molybdate (CaZn(MoO₄)₂), providing insights into phase transitions, thermal stability, and the effects of different synthesis methods on the material's behavior at elevated temperatures.

Detailed research findings from studies on Calcium Zinc Molybdate nanoparticles synthesized through both conventional and sonochemical methods reveal distinct thermal characteristics. The DTA curves for nanoparticles prepared by these two routes show noticeable differences, particularly in the temperatures at which thermal events occur.

For Calcium Zinc Molybdate nanoparticles prepared via a conventional method at 75°C, the DTA curve exhibits a broad endothermic peak. In contrast, nanoparticles synthesized sonochemically at 55°C show a sharper and more defined endothermic peak at a lower temperature. This suggests that the synthesis method influences the thermal stability and phase transition behavior of the resulting nanoparticles.

The primary thermal event observed in the DTA analysis of Calcium Zinc Molybdate is an endothermic peak, which is indicative of a phase transition or decomposition process. The characteristics of this peak, such as its onset temperature, peak temperature, and shape, provide valuable information about the energetic changes occurring within the material as it is heated.

The following table summarizes the key thermal events observed in the DTA analysis of Calcium Zinc Molybdate nanoparticles prepared by different methods.

Interactive Data Table: DTA Peak Temperatures for Calcium Zinc Molybdate Nanoparticles

| Synthesis Method | Peak Type | Approximate Peak Temperature (°C) | Observations |

| Conventional (75°C) | Endothermic | ~350 - 450 | Broad peak, indicating a gradual thermal event. |

| Sonochemical (55°C) | Endothermic | ~300 - 400 | Sharper peak at a lower temperature, suggesting higher homogeneity and smaller particle size leading to an earlier phase transition or decomposition. |

The shift in the endothermic peak to a lower temperature for the sonochemically synthesized nanoparticles can be attributed to factors such as smaller particle size and a more uniform morphology, which are characteristic outcomes of the sonochemical process. These physical properties can lower the energy barrier for thermal events to occur. The broader peak observed for the conventionally prepared sample suggests a wider distribution of particle sizes and potentially less structural homogeneity, leading to a more gradual thermal transition over a wider temperature range.

These findings highlight the significant impact of the synthesis route on the thermal properties of Calcium Zinc Molybdate. The sonochemical method appears to yield nanoparticles with a lower temperature of thermal transition, a characteristic that could be relevant for applications where specific thermal behavior is desired.

Investigative Applications of Calcium Zinc Molybdate in Materials Science and Engineering

Corrosion Inhibition Mechanisms and Performance

Calcium zinc molybdate (B1676688) is recognized for its role as an effective corrosion inhibitor, particularly in protective coatings. pcimag.com Its mechanism of action is multifaceted, relying on its slight solubility and the inherent inhibitive properties of the molybdate ion. pcimag.com These pigments are often produced by depositing active molybdate compounds, such as calcium zinc molybdate, onto more inert carrier pigments like zinc oxide or calcium carbonate to optimize performance and reduce costs. pcimag.com The protective action begins when a coating containing these pigments is exposed to water, leading to the release of small quantities of molybdate ions. pcimag.com

A primary mechanism by which calcium zinc molybdate inhibits corrosion is through the formation of a passivating film. pcimag.com When molybdate ions are released from the coating matrix, they interact with the metallic substrate, promoting the development of a stable, adherent oxide layer. pcimag.com This process, known as passivation, renders the metal surface less reactive to the corrosive environment. pcimag.com The passivating film acts as a barrier, preventing direct contact between the metal and corrosive agents. northmetal.net

Studies on molybdate-containing conversion coatings reveal that these films are complex in composition. Research on zinc surfaces treated in molybdate solutions has shown that the resulting protective layers contain molybdenum oxides in various valence states (IV, V, and VI) as well as zinc oxides. confer.czresearchgate.net The formation of these mixed oxides, potentially including zinc molybdate (ZnMoO₄), contributes to the film's protective qualities. researchgate.net The process can be seen as a sequence of phosphating and passivation stages, resulting in a surface film composed of phosphate (B84403), molybdate, molybdenum oxide, and their crystalline hydrates. mdpi.com

Adsorption is another key aspect of the corrosion inhibition mechanism of molybdate-based systems. nih.govresearchgate.net The process involves the attachment of inhibitor molecules to the metal surface, creating a protective layer that hinders corrosive reactions. researchgate.net For molybdates, this is often described as competitive adsorption, where the molybdate ions compete with aggressive ions, like chlorides, for active sites on the metal surface. nih.gov

The effectiveness of this adsorption is linked to the formation of a thin, protective film via chemisorption or the creation of complex compounds with the metal cations (e.g., Zn²⁺). researchgate.net In synergistic systems, other components can enhance this adsorption. For instance, in a system containing calcium lignosulfonate (CLS) and molybdate, CLS molecules can adsorb onto both the steel surface and the metal oxides within the passivation film, forming a more robust, multi-layered protective film. nih.gov This film effectively isolates the metal from the corrosive environment. nih.gov

The performance of calcium zinc molybdate as a corrosion inhibitor has been extensively evaluated using various electrochemical techniques. These studies provide quantitative data on how the inhibitor affects the corrosion process at the metal-electrolyte interface. Common methods include electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and open circuit potential (OCP) measurements. mdpi.comnih.govrsc.org

Potentiodynamic polarization studies on steel protected by molybdate-based films show a significant shift towards lower corrosion current densities and the appearance of passivation regions, indicating the formation of a stable protective film. mdpi.com OCP measurements often show a positive shift in potential over time, which is attributed to the release of molybdate ions and the subsequent formation of a passivating layer, a characteristic of anodic inhibitors. northmetal.netrsc.org EIS results further confirm the formation of a protective film on the metal surface. researchgate.net In studies comparing different molybdate pigments, electrochemical analyses demonstrated that the addition of calcium improves the efficiency of molybdate-based pigments in protecting steel. scielo.br

Table 1: Summary of Electrochemical Findings for Molybdate-Based Inhibitors

| Electrochemical Technique | Observation | Implication | Source(s) |

|---|---|---|---|

| Potentiodynamic Polarization | Significant passivation regions observed. | Formation of a stable, protective film. | mdpi.com |

| Open Circuit Potential (OCP) | Potential shifts to more positive values over time. | Anodic inhibition and self-healing functionality due to inhibitor release. | mdpi.comrsc.org |

| Electrochemical Impedance Spectroscopy (EIS) | Increased polarization resistance. | Enhanced corrosion resistance due to the formation of a protective film. | nih.govresearchgate.net |

| Zero Resistance Ammetry (ZRA) | Reduced galvanic current between zinc and steel. | Effective inhibition of galvanic corrosion. | tudelft.nl |

| Scanning Vibrating Electrode Technique (SVET) | Prevention of local zinc dissolution near defects. | Localized corrosion protection and film-forming ability. | tudelft.nl |

Research has confirmed the synergistic effect between molybdate and phosphate compounds, with zinc calcium phosphomolybdate (ZCPM) decreasing the corrosion rate of steel in a NaCl solution by a factor of 3.50. scielo.br Molybdate's efficacy is also improved when combined with other chemicals like phosphonates, azoles, and soluble zinc salts. northmetal.netresearchgate.net For instance, the combination of molybdate with zinc ions has been shown to function as an effective anodic inhibitor system. researchgate.net Studies have also explored the synergy between calcium lignosulfonate (CLS) and sodium molybdate, where the combination promotes passivation and the formation of a complex film that effectively suppresses corrosion. nih.gov

Table 2: Examples of Synergistic Inhibitor Combinations with Molybdates

| Molybdate Compound | Synergistic Agent | Observed Effect | Source(s) |

|---|---|---|---|

| Calcium Zinc Molybdate | Phosphate | Enhanced corrosion inhibition performance in coatings. | pcimag.com |

| Zinc Calcium Molybdate | Phosphate | Decreased steel corrosion rate by a factor of 3.50. | scielo.br |

| Molybdate | Zinc Ions (Zn²⁺) | Effective anodic inhibition of mild steel corrosion. | researchgate.net |

| Sodium Molybdate | Calcium Lignosulfonate (CLS) | Promotion of passivation and formation of a complex protective film. | nih.gov |

| Molybdate | Nitrite | Synergistic inhibition for mild steel in chloride media at pH 4.5 and above. | semanticscholar.orgbanglajol.info |

Catalytic Activity and Reaction Mechanisms

While extensively studied for corrosion inhibition, compounds like zinc molybdate also exhibit significant catalytic activity. Zinc molybdate (ZnMoO₄) exists in two primary crystallographic forms, α-ZnMoO₄ and β-ZnMoO₄, and has been investigated for a range of applications including photocatalysis and as a catalyst in chemical synthesis. mdpi.com Its insolubility in water is an advantageous property for catalytic applications in aqueous media. mdpi.com

Zinc molybdate has proven to be an effective heterogeneous catalyst in various reactions. mdpi.com One notable application is in the reduction of nitroaromatic compounds, which is a crucial step in the synthesis of many chemicals and pharmaceuticals. mdpi.com Nanoparticles of α-ZnMoO₄ prepared by thermal decomposition have demonstrated very high catalytic activity for the reduction of 3-nitrophenol (B1666305) (3-NP) to 3-aminophenol (B1664112) (3-AP) in the presence of a reducing agent like sodium borohydride. mdpi.comresearchgate.net The progress of this reduction can be monitored by UV-visible spectrophotometry, which shows a rapid decrease in the concentration of the reactant. mdpi.com

In addition to chemical reductions, zinc molybdate is an active photocatalyst. epa.gov Its performance in the photocatalytic degradation of organic dyes, such as Rhodamine B (RhB), has been investigated. epa.gov The efficiency of degradation can be as high as 98% under certain conditions, with the material's morphology and crystalline phase playing a significant role in its activity. epa.gov The band-gap values for zinc molybdate are in the range of 2.71-3.05 eV, allowing it to absorb light and generate reactive oxygen species that degrade pollutants. epa.gov

Table 3: Catalytic Performance of Zinc Molybdate in 3-Nitrophenol Reduction

| Catalyst | Reaction Time (minutes) | Source |

|---|---|---|

| Zinc Molybdate (ZnMoO₄) | 1 | mdpi.com |

| Ag/TiO₂ | 10 | mdpi.com |

| Au/C | 15 | mdpi.com |

| Ag-CeO₂ | 20 | mdpi.com |

| Au/SrTiO₃ | 25 | mdpi.com |

| Au/MgO | 30 | mdpi.com |

Photocatalytic Degradation Processes

The photocatalytic activity of molybdate compounds, including calcium molybdate and zinc molybdate, has been a subject of investigation for the degradation of organic pollutants in aqueous solutions. While research specifically detailing the photocatalytic degradation processes of the composite "calcium zinc molybdate" is limited, studies on its constituent molybdates provide insight into its potential capabilities.

For instance, the photocatalytic degradation of malachite green has been reported using calcium molybdate (CaMoO₄) and carbon-doped CaMoO₄. jacsdirectory.com The efficiency of the degradation process is influenced by several parameters, including the amount of the photocatalyst, the concentration of the dye, and the pH of the solution. Studies have shown that increasing the amount of the photocatalyst generally enhances the rate of degradation up to an optimal point, beyond which the rate plateaus. jacsdirectory.com For example, in the degradation of malachite green, the rate of degradation was found to increase with the amount of both undoped and C-doped CaMoO₄ up to 0.12 g. jacsdirectory.com

Similarly, zinc molybdate (ZnMoO₄) has demonstrated high efficiency in photocatalytic applications. mdpi.com The photocatalytic performance is attributed to the electronic structure of the molybdate, which allows for the generation of electron-hole pairs upon irradiation with light of suitable energy. These charge carriers can then participate in redox reactions with adsorbed water and oxygen molecules to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are responsible for the degradation of organic pollutants.

The general mechanism for the photocatalytic degradation of an organic dye, such as malachite green, by a molybdate-based photocatalyst can be summarized as follows:

Adsorption: The dye molecules are first adsorbed onto the surface of the photocatalyst.

Photoexcitation: Upon irradiation, the photocatalyst absorbs photons, leading to the generation of electron-hole pairs (e⁻ - h⁺).

Generation of Reactive Species: The photogenerated electrons can react with adsorbed oxygen to form superoxide radicals, while the holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals.

Degradation: The highly reactive radicals attack the organic dye molecules, breaking them down into simpler, less harmful compounds, and ultimately leading to their mineralization into CO₂, H₂O, and inorganic ions.

The table below summarizes the effect of catalyst dosage on the degradation of malachite green using calcium molybdate-based catalysts.

| Catalyst | Catalyst Dosage (g) | Rate of Degradation (k x 10⁻⁵ min⁻¹) |

| Undoped CaMoO₄ | 0.06 | 1.84 |

| 0.09 | 2.45 | |

| 0.12 | 3.21 | |

| 0.15 | 3.23 | |

| 1% C-doped CaMoO₄ | 0.06 | 2.15 |

| 0.09 | 2.98 | |

| 0.12 | 3.87 | |

| 0.15 | 3.89 |

Data adapted from a study on the photocatalytic degradation of malachite green. jacsdirectory.com

Reaction Kinetics and Selectivity Studies

The study of reaction kinetics in the context of calcium zinc molybdate and its related compounds is crucial for understanding the efficiency and mechanisms of processes such as photocatalysis and crystallization.

In photocatalytic degradation, the reaction kinetics are often modeled using pseudo-first-order kinetics, described by the equation:

ln(C₀/C) = kt

where C₀ is the initial concentration of the pollutant, C is the concentration at time t, and k is the apparent rate constant. The rate of degradation is influenced by factors such as the initial concentration of the pollutant, the intensity of the light source, and the temperature. For instance, in the degradation of malachite green using calcium molybdate, the rate of reaction was found to increase with an increase in the initial dye concentration up to a certain point, after which it started to decrease. jacsdirectory.com

Crystallization kinetics of calcium molybdate from molten salt solutions have also been investigated. ias.ac.in These studies reveal that the crystal size increases with the crystallization period, and the growth rate is higher at higher temperatures. ias.ac.in The diffusion rate constants for the crystallization of calcium molybdate from a lithium chloride melt at 700°C and 750°C were found to be 0.0776 and 0.1138, respectively. ias.ac.in

The table below presents data on the crystallization of calcium molybdate.

| Crystallization Temperature (°C) | Cooling Period (hr) | Average Crystal Length (cm) | Average Crystal Width (cm) |

| 700 | 2 | 0.025 | 0.018 |

| 6 | 0.055 | 0.040 | |

| 10 | 0.070 | 0.052 | |

| 14 | 0.072 | 0.054 | |

| 750 | 2 | 0.038 | 0.028 |

| 6 | 0.075 | 0.055 | |

| 10 | 0.090 | 0.068 | |

| 14 | 0.092 | 0.070 |

Data adapted from a study on the kinetics of calcium molybdate crystallization. ias.ac.in

Selectivity in photocatalytic reactions is a critical aspect, determining the ability of the catalyst to degrade specific target pollutants in a mixture. While detailed selectivity studies on calcium zinc molybdate are not widely available, the surface properties of the catalyst, such as its isoelectric point and surface charge, are expected to play a significant role in the selective adsorption and subsequent degradation of pollutants.

Flame Retardancy and Smoke Suppression in Polymeric Composites

Calcium and zinc molybdates are utilized as effective flame retardants and smoke suppressants in various polymer systems, particularly in polyvinyl chloride (PVC) plastics. nih.govresearchgate.net The incorporation of these molybdates into polymer matrices can significantly enhance their fire resistance, reduce the rate of heat release, and decrease the amount of smoke produced during combustion. researchgate.net

The effectiveness of zinc molybdate as a flame retardant in PVC has been demonstrated through various fire performance tests. The introduction of zinc molybdate promotes the formation of a denser coke residue on the surface of the burning plastic. researchgate.net This char layer acts as a physical barrier, preventing the release of combustible volatile products into the flame zone and limiting the access of oxygen to the underlying polymer, thereby inhibiting further combustion. researchgate.net

Synergistic Interactions in Flame Retardant Systems

The performance of calcium zinc molybdate as a flame retardant can be further enhanced through synergistic interactions with other flame retardant additives. Molybdates are often used in combination with other compounds to achieve a more efficient flame retardant system. For instance, precipitating zinc molybdate onto the surface of a core material like zinc borate (B1201080) or calcium borate has been shown to increase smoke suppression capabilities. google.com This is believed to be due to the increased surface area of the smoke suppressant particles, leading to improved performance compared to a simple physical mixture of the components. google.com

Inorganic molybdates are considered industry standards for smoke suppression due to their ability to promote char formation. google.com When combined with other flame retardants, a synergistic effect is often observed. For example, compounds containing small amounts of zinc and molybdenum have been developed that can significantly reduce the smoke content in PVC. mwflameretardant.com The high cost of molybdates has led to the development of composite systems where a small amount of molybdenum is combined with other materials like zinc borate, aluminum hydroxide, or ferrocene (B1249389) to create a cost-effective and efficient smoke-suppressing solution. mwflameretardant.com

Mechanism of Smoke Abatement

The primary mechanism by which calcium zinc molybdate contributes to smoke suppression is through its action in the condensed phase (the solid polymer). During combustion, the molybdate promotes the formation of a stable, insulating char layer. researchgate.netgoogle.com More than 90% of the molybdenum remains in this carbonaceous layer after combustion, indicating that its smoke-suppressing effect is primarily a solid-phase phenomenon. mwflameretardant.com

The zinc component also plays a crucial role. In the case of PVC, zinc molybdate can react with the hydrogen chloride (HCl) released during the decomposition of the polymer. This interaction can catalyze the cross-linking of the polymer chains, leading to the formation of a more robust char. nih.gov The resulting denser coke crust acts as a barrier, physically hindering the release of smoke particles and flammable gases. researchgate.net

Furthermore, the molybdenum in the molybdate, which is in a +6 oxidation state, can undergo changes in its oxidation state and coordination number during combustion. mwflameretardant.com This catalytic activity can influence the combustion chemistry, promoting the oxidation of carbon to CO and CO₂, thereby reducing the formation of soot, which is the primary component of smoke. mwflameretardant.com

Adsorption and Separation Processes

Molybdate compounds, including those of zinc, have shown potential in adsorption and separation processes for the removal of environmental pollutants from aqueous solutions. Their surface chemistry and porous structure can be tailored to exhibit high affinity for specific contaminants.

Adsorption of Organic Pollutants

Zinc molybdate has been investigated as an efficient sorbent for the removal of organic dyes, such as methylene (B1212753) blue, from water. mdpi.com The adsorption process is influenced by factors like the pH of the solution, the initial concentration of the dye, and the contact time. The efficiency of zinc molybdate as an adsorbent is attributed to its surface area and the presence of active sites that can interact with the dye molecules. mdpi.com

The adsorption of methylene blue onto zinc molybdate has been found to follow the Langmuir isotherm model, which suggests that the adsorption occurs as a monolayer on a homogeneous surface. mdpi.com The maximum adsorption capacity is dependent on the surface area and pore size of the adsorbent material. mdpi.com For example, a study reported that zinc molybdate with a surface area of 18.9 m²/g achieved a high removal efficiency for methylene blue, reaching 100% removal within 10 minutes for concentrations ranging from 130 ppm to 200 ppm. mdpi.com

The table below presents the adsorption parameters for methylene blue onto a zinc molybdate surface.

| Isotherm Model | Parameters | Value |

| Langmuir | q_m (mg/g) | 227.27 |

| K_L (L/mg) | 0.104 | |

| R² | 0.998 | |

| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | 68.32 |

| n | 3.01 | |

| R² | 0.945 |

Data adapted from a study on the adsorption of methylene blue by zinc molybdate. mdpi.com

The results indicate that the Langmuir model provides a better fit for the experimental data, as evidenced by the higher correlation coefficient (R²), suggesting a monolayer adsorption process. mdpi.com

Surface Interactions and Adsorption Kinetics

While specific research on the surface interactions and adsorption kinetics of the ternary compound calcium zinc molybdate is limited, the behavior of related systems provides significant insights into its probable surface chemistry. Studies on the adsorption of molybdate ions onto various mineral and metal surfaces, as well as the interaction of calcium ions with molybdate-containing surfaces, form the basis of this understanding.

The adsorption of molybdate is strongly dependent on pH, with maximum adsorption typically occurring at a low pH (around 4 to 5) and decreasing as the pH becomes more alkaline. researchgate.netmdpi.com The mechanism of interaction often involves the formation of inner-sphere complexes, where molybdate ions bind directly to the surface without an intervening layer of water molecules. researchgate.net This process is frequently described as a ligand exchange mechanism with surface hydroxyl groups. researchgate.net

Investigations into molybdate adsorption on goethite reveal a two-step kinetic process: an initial fast step involving the formation of an ion-pair complex through electrostatic attraction, followed by a slower ligand exchange step. udel.edu Similarly, studies on the adsorption of calcium ions onto molybdenite (MoS₂) surfaces indicate that the process is a form of chemisorption. mdpi.com Density Functional Theory (DFT) simulations have shown that hydrolyzed cations like Ca(OH)⁺ can form strong, covalent Mo-O bonds with the molybdenite surface. mdpi.com The kinetics of this adsorption are rapid initially, due to the abundance of active sites, and reach equilibrium as these sites become occupied. mdpi.com

When considering zinc surfaces, molybdate solutions are used to form passivation conversion coatings that enhance corrosion resistance. researchgate.netcharge-transfer.pl The coatings are composed of molybdenum in various oxidation states, including Mo(VI), Mo(V), and Mo(IV), indicating a redox interaction with the zinc surface. researchgate.net Research on zinc molybdate nanoparticles as an adsorbent for methylene blue dye shows that the adsorption process fits the Langmuir isotherm model, suggesting monolayer adsorption onto homogeneous sites. nih.gov The kinetics follow a pseudo-second-order model, which is often indicative of a chemisorption process. frontiersin.org

These findings collectively suggest that the surface interactions of calcium zinc molybdate are likely to be complex, involving pH-dependent chemisorption, ligand exchange, and the formation of inner-sphere complexes at the solid-liquid interface.

Advanced Optical and Electronic Applications

Molybdate compounds are a significant class of materials in optics and electronics due to their versatile luminescent properties and emerging potential in energy storage. Calcium zinc molybdate and its constituent compounds, calcium molybdate and zinc molybdate, are subjects of research for applications ranging from scintillators and phosphors to high-performance supercapacitors.

Molybdate-based materials are widely investigated as host lattices for phosphors and as scintillators for detecting ionizing radiation. researchgate.net Calcium molybdate (CaMoO₄), a parent compound to calcium zinc molybdate, is a well-known scintillator used in cryogenic detectors for rare-event searches, such as neutrinoless double beta decay experiments. arxiv.orgresearchgate.net Its emission spectrum is broad, with a maximum around 520 nm. researchgate.net The scintillation light yield and decay time of CaMoO₄ are temperature-dependent, both increasing as the temperature is lowered into the millikelvin range. researchgate.netarxiv.org

The luminescence of molybdate compounds can be tailored by doping with rare-earth ions like Europium (Eu³⁺). For instance, Eu³⁺-activated calcium molybdate-tungstate phosphors exhibit tunable visible emissions, making them suitable for applications in light-emitting diodes (LEDs). researchgate.net The strong red emission from Eu³⁺ ions in such host materials is crucial for improving the quality and color rendering index of white LEDs. rsc.org The mechanism involves the absorption of energy by the molybdate host lattice or directly by the dopant ion, followed by emission from the characteristic energy levels of the dopant, such as the ⁵D₀→⁷F₂ transition in Eu³⁺ which produces a strong red light. rsc.org

While direct studies on the luminescence of CaZnMoO₄ are not widely available, the properties of related complex molybdates suggest its potential as a host material for phosphors. Doping ZnO with calcium, for instance, has been shown to induce intensive luminescence attributed to an increase in active defect centers in the crystal lattice. researchgate.net

Table 1: Luminescent Properties of Molybdate-Based Compounds

| Compound | Application | Key Luminescent Feature | Emission Peak / Color | Reference |

|---|---|---|---|---|

| Calcium Molybdate (CaMoO₄) | Cryogenic Scintillator | Light yield and decay time increase at low temperatures. | ~520 nm (Broadband) | researchgate.netarxiv.org |

| Eu³⁺-doped Calcium Molybdate-Tungstate | Phosphor for WLEDs | Tunable visible emissions by adjusting Mo/W ratio. | Red (from Eu³⁺) | researchgate.net |

| NaIn(MoO₄)₂:Eu³⁺ | Phosphor for WLEDs | High color rendering index (92.1) and thermal stability. | Red (from Eu³⁺) | rsc.org |

Metal molybdates have attracted considerable attention as electrode materials for pseudocapacitors, a type of supercapacitor that stores charge via fast and reversible faradaic (redox) reactions at the electrode surface. murdoch.edu.aunih.gov These materials offer the potential for higher energy densities than conventional electric double-layer capacitors while maintaining high power density and long cycle life.

Research has demonstrated that nanostructured zinc molybdate (ZnMoO₄) is a promising material for high-performance supercapacitors. researchgate.net One-dimensional ZnMoO₄ nanorods, synthesized via a hydrothermal method, exhibit excellent pseudocapacitive performance. researchgate.net These nanorod electrodes have achieved a high specific capacitance of 779 Fg⁻¹ at a scan rate of 5 mVs⁻¹. researchgate.net Furthermore, they demonstrate remarkable cycling stability, retaining about 90% of their initial capacitance after 3000 continuous charge-discharge cycles. researchgate.net Similarly, flower-like ZnMoO₄ nanostructures have shown a high specific capacitance of 704.8 F g⁻¹ and retained approximately 93.6% of capacitance after an extended 10,000 cycles. researchgate.net

The superior electrochemical performance of nanostructured zinc molybdate is attributed to its unique morphology, which provides a large surface area for redox reactions, and its intrinsic electronic conductivity that facilitates efficient charge transport. researchgate.netresearchgate.net The synergistic effects between the different metal ions in complex oxides like molybdates can enhance redox activity, leading to improved charge storage capabilities compared to single-metal oxides. While specific data for calcium zinc molybdate in supercapacitors is not yet prevalent, the strong performance of zinc molybdate suggests that mixed-metal molybdates are a promising avenue for developing next-generation energy storage devices.

Table 2: Electrochemical Performance of Zinc Molybdate (ZnMoO₄) Nanostructures as Supercapacitor Electrodes

| ZnMoO₄ Morphology | Specific Capacitance | Conditions | Cycling Stability | Reference |

|---|---|---|---|---|

| Nanorods | 779 Fg⁻¹ | Cyclic Voltammetry @ 5 mVs⁻¹ | ~90% retention after 3000 cycles | researchgate.net |

| Nanorods | 540 Fg⁻¹ | Chronopotentiometry @ 1 Ag⁻¹ | ~90% retention after 3000 cycles | researchgate.net |

| Nanoflowers | 704.8 Fg⁻¹ | Three-electrode system in 2.0 M KOH | ~93.6% retention after 10,000 cycles | researchgate.net |

| Nanoflowers | 568.3 Fg⁻¹ | @ 5.0 Ag⁻¹ | ~93.6% retention after 10,000 cycles | researchgate.net |

Mentioned Compounds

Theoretical and Computational Studies on Calcium Zinc Molybdate

Electronic Structure Calculations

The electronic structure of a material governs its optical, electrical, and chemical properties. For complex oxides like Calcium Zinc Molybdate (B1676688), computational quantum mechanical methods are invaluable for understanding the arrangement of electron energy levels and the nature of chemical bonding. While direct computational studies on the ternary CaZn(MoO₄)₂ compound are not extensively available, a wealth of information can be derived from theoretical investigations into its parent binary compounds, Calcium Molybdate (CaMoO₄) and Zinc Molybdate (ZnMoO₄).

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the properties of solid-state materials. Studies on the parent compounds, CaMoO₄ and β-ZnMoO₄, have employed DFT to determine their geometric and electronic properties. researchgate.netcdmf.org.br

For instance, calculations on β-ZnMoO₄ have been performed using DFT at the B3LYP level to analyze its electronic and optical properties. cdmf.org.br Similarly, the electronic properties of CaMoO₄ have been determined through DFT calculations, which also shed light on the nature of its chemical bonds, indicating that Mo-O bonds have a more covalent character than Ca-O bonds. researchgate.net In a study of Ca(II) and Zn(II) complexes with other ligands, DFT calculations revealed that Ca-N bonds exhibit a larger ionic contribution compared to Zn-N bonds, an insight that may be transferable to the oxide environment. nih.govmdpi.com These approaches typically involve optimizing the crystal structure to find the minimum energy configuration and then calculating the corresponding electronic properties.

Band structure analysis reveals the allowed and forbidden energy levels for electrons in a crystalline solid, which is crucial for determining its conductive and optical characteristics. The analysis for molybdates like CaMoO₄ and β-ZnMoO₄ consistently shows that the top of the valence band is primarily composed of O 2p orbitals, while the bottom of the conduction band is dominated by Mo 4d orbitals. researchgate.netcdmf.org.br This indicates that the optical transitions near the band edge are associated with a charge transfer from oxygen to molybdenum ions.

The calculated direct band gap for CaMoO₄ is approximately 3.2 eV, which, as is common with DFT calculations, is smaller than the experimentally observed optical band gap of around 3.9 eV. researchgate.net For β-ZnMoO₄, the calculated band gap is 3.22 eV, closely matching the experimental value of 3.17 eV. cdmf.org.br The nature of the band gap (direct or indirect) determines the efficiency of light absorption and emission, which is a critical parameter for applications in optoelectronics and photocatalysis.

| Compound | Computational Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

|---|---|---|---|

| CaMoO₄ | DFT | 3.2 (Direct) | ~3.9 |

| β-ZnMoO₄ | DFT (B3LYP) | 3.22 | 3.17 |

Simulation of Structural and Vibrational Properties

Simulations of the structural and vibrational properties of a material are essential for understanding its stability, thermal properties, and response to external stimuli. These simulations often involve calculating the forces between atoms to determine equilibrium crystal structures and the frequencies of their collective vibrations (phonons).

The crystal structure of the parent compounds has been well-characterized. β-ZnMoO₄ adopts a wolframite-type monoclinic structure, composed of distorted ZnO₆ and MoO₆ octahedra. cdmf.org.brresearchgate.net These octahedra share edges to form zigzag chains. researchgate.net

Vibrational properties are investigated using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, and the results are often interpreted with the aid of computational simulations. jmaterenvironsci.com For materials with molybdate (MoO₄²⁻) tetrahedra, the vibrational spectra can be divided into internal and external modes. jmaterenvironsci.com The internal modes correspond to the vibrations within the MoO₄ units (symmetric and asymmetric stretching and bending), while the external modes are lattice vibrations involving the motion of the cations (Ca²⁺, Zn²⁺) relative to the rigid molybdate units. jmaterenvironsci.com

In ZnMoO₄, the symmetric stretching mode (ν₁) of the MoO₄ tetrahedron appears as strong bands in the Raman spectrum around 940-970 cm⁻¹. jmaterenvironsci.com The asymmetric stretching (ν₃) and bending modes (ν₂, ν₄) appear at lower frequencies. researchgate.net The presence of multiple, distinct bands for each type of vibration indicates a low symmetry of the crystal structure. jmaterenvironsci.comresearchgate.net DFT calculations on K₅FeHf(MoO₄)₆ confirm a characteristic phonon gap for molybdates between approximately 450 and 700 cm⁻¹, separating the high-frequency stretching modes from the lower-frequency bending and lattice modes. nih.gov

| Compound | Vibrational Mode | Attribution | Typical Frequency Range (cm⁻¹) |

|---|---|---|---|

| ZnMoO₄ | ν₁ (A₁) | MoO₄ symmetric stretching | 940 - 970 |

| ν₃ (F₂) | MoO₄ asymmetric stretching | 740 - 900 | |

| ν₄ (F₂) | O-Mo-O bending | ~440 | |

| External Modes | Lattice vibrations (Zn²⁺, MoO₄²⁻ motion) | < 370 |

Modeling of Surface Chemistry and Interfacial Phenomena (e.g., Adsorption)

The surface chemistry of a material dictates its performance in applications such as catalysis, sensing, and environmental remediation. Computational modeling is a key tool for understanding interactions at the atomic scale between a material's surface and its environment. uni-stuttgart.de

DFT simulations have been used to study the adsorption of ions on the surfaces of molybdenum-containing compounds. A study on the adsorption of calcium ions (Ca²⁺) on molybdenite (MoS₂) surfaces provides a model for how such interactions can be investigated. mdpi.comresearcher.life The calculations identified the most stable adsorption sites and determined the adsorption energies. mdpi.com The results indicated that calcium ions preferentially adsorb on the (100) edge surface over the (001) face surface, forming Ca-S bonds through a chemisorption process. mdpi.com

This type of modeling can be extended to Calcium Zinc Molybdate to understand its interaction with various adsorbates. For example, studies on the adsorption of hexavalent chromium on a graphene oxide/zinc molybdate nanocomposite show the material's potential for water purification. frontiersin.org Similarly, DFT studies of water adsorption on calcium aluminosilicate (B74896) surfaces have elucidated the differences between molecular and dissociative adsorption, with calculated adsorption energies ranging from -77 to -236 kJ mol⁻¹, depending on the surface and adsorption mode. nih.gov Such models could predict the surface reactivity of Calcium Zinc Molybdate, its stability in aqueous environments, and its efficacy as an adsorbent for specific pollutants.

Prediction of Novel Material Properties

A major advantage of computational modeling is its ability to predict the properties of yet-to-be-synthesized materials or to suggest ways to enhance the properties of existing ones. rsc.org By modifying the composition or structure of a material in silico, researchers can screen for promising candidates for specific applications before undertaking costly and time-consuming experimental work.

For Calcium Zinc Molybdate, computational studies could be used to explore a range of potential applications. The known photocatalytic activity of ZnMoO₄ could be investigated by modeling the effects of doping with different elements. cdmf.org.br DFT calculations could predict how dopants alter the band structure, potentially enhancing visible light absorption or improving the separation of photo-generated electron-hole pairs.

Another known application of Calcium and Zinc Molybdates is as flame retardants. nih.gov Computational modeling could help elucidate the chemical mechanisms behind this property. For instance, simulations could model the interaction of the molybdate surface with polymer decomposition products at high temperatures, providing insight into how it promotes char formation or alters combustion pathways. Furthermore, computational techniques are increasingly used to model the structural properties and predict the physicochemical characteristics of complex materials like zinc-based metal-organic frameworks (MOFs), demonstrating the broad potential for these methods in materials design. nih.gov

Environmental Considerations and Sustainable Research Paradigms

Green Synthesis Approaches for Calcium Zinc Molybdate (B1676688)

The development of environmentally benign synthesis methods for inorganic compounds is a key area of sustainable chemistry. For calcium zinc molybdate, green synthesis approaches focus on reducing energy consumption, using less hazardous solvents and precursors, and simplifying reaction procedures. While direct green synthesis routes for calcium zinc molybdate are an emerging field, principles can be drawn from the synthesis of its constituent molybdates, such as calcium molybdate and zinc molybdate.

One promising approach is the use of plant extracts as biotemplates or precipitating agents. For instance, the green synthesis of zinc molybdate nanoparticles has been successfully demonstrated using Moringa oleifera leaf extract. nih.govresearchgate.net In this method, the extract is prepared by heating the leaves in distilled water, which is then used in the synthesis of the nanoparticles. nih.gov This bio-inspired method avoids the need for harsh organic solvents and complexing agents.

Another sustainable technique is the sonochemical method, which utilizes ultrasonic cavitation to create localized hot spots with high temperatures and pressures, driving the chemical reaction. This has been employed for the preparation of calcium zinc molybdate nanoparticles using calcium chloride and sodium zinc molybdate as precursors, without the need for an emulsifying agent. worldscientific.com The sonochemical process is known to reduce reaction times and produce nanoparticles with controlled size and shape. worldscientific.com

Microwave-assisted hydrothermal/solvothermal synthesis is another energy-efficient method that has been applied to the synthesis of calcium molybdate crystals. researchgate.net This technique allows for rapid heating and shorter reaction times compared to conventional heating methods. researchgate.net The principles of these green methods, summarized in the table below, are being explored for the direct and efficient synthesis of calcium zinc molybdate.

| Green Synthesis Method | Precursors/Reagents | Key Advantages |

| Bio-inspired Synthesis | Metal salts (e.g., zinc sulfate), Plant extracts (Moringa oleifera) nih.govresearchgate.net | Use of non-toxic, renewable plant-based reagents; mild reaction conditions. nih.gov |